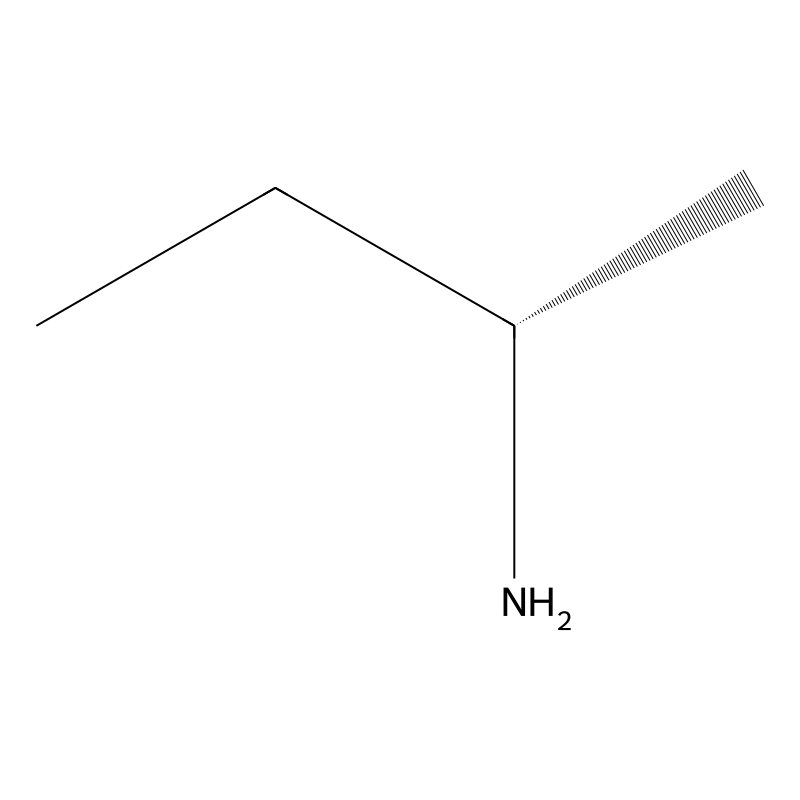

(S)-(+)-2-Aminobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Chiral Building Block

Due to its chirality, (S)-(+)-2-Aminobutane serves as a valuable building block in the synthesis of other chiral compounds. Chiral molecules exist in mirror-image forms that can have different biological properties. (S)-(+)-2-Aminobutane provides a starting point for the creation of new chiral molecules with specific desired properties (). This is particularly important in the development of pharmaceuticals, where chirality can significantly impact a drug's efficacy and safety.

Asymmetric Catalysis

(S)-(+)-2-Aminobutane can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that bind to a catalyst and influence the reaction pathway, promoting the formation of one enantiomer over another (). This allows for the highly selective synthesis of chiral products, which is crucial in many areas of research, including the production of new drugs and fine chemicals.

Polymerization

(S)-(+)-2-Aminobutane can act as an additive in some polymerization reactions. By influencing the polymerization process, it can help control the properties of the resulting polymer, such as its molecular weight and stereochemistry (). This has potential applications in the development of new materials with specific functionalities.

(S)-(+)-2-Aminobutane, also known as (S)-butan-2-amine, is a chiral amine with the molecular formula C₄H₁₁N and a molecular weight of approximately 73.14 g/mol. It is characterized by its clear to light yellow liquid form, with a fishy or ammoniacal odor. This compound is highly flammable and has a melting point of -104 °C and a boiling point of 63 °C . The compound exhibits optical activity, with a specific rotation of +7.5° .

- Alkylation Reactions: This compound can react with alkyl halides to form higher amines.

- Acylation: It can undergo acylation to form amides.

- Reductive Amination: (S)-(+)-2-Aminobutane can be synthesized via reductive amination of ketones or aldehydes in the presence of reducing agents.

The compound is also involved in thermo

(S)-(+)-2-Aminobutane has shown significant biological relevance, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in metabolic pathways and can serve as a precursor for amino acids and other biologically active molecules. Its chirality contributes to its specific interactions in biological systems, making it crucial for developing chiral drugs .

Several methods exist for synthesizing (S)-(+)-2-Aminobutane:

- Enzymatic Synthesis: Utilizing transaminases or ene-reductases in biocatalytic processes allows for high enantiomeric excess and selectivity.

- Chemical Synthesis: Traditional methods involve the reductive amination of butanones or butanal using ammonia and hydrogen gas under catalytic conditions.

- Direct Asymmetric Synthesis: Recent advancements include ruthenium-catalyzed asymmetric reductive amination, yielding good enantioselectivity .

(S)-(+)-2-Aminobutane finds applications in various fields:

- Pharmaceutical Industry: It serves as an active pharmaceutical intermediate in the synthesis of drugs.

- Chemical Manufacturing: Used as a building block for producing other amines and nitrogen-containing compounds.

- Food Industry: Acts as a flavoring agent due to its amino properties.

Research on (S)-(+)-2-Aminobutane has highlighted its interactions with various biological systems. Studies indicate that it can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis. Its interaction profile suggests potential roles in modulating biological activities through its chiral nature .

(S)-(+)-2-Aminobutane shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sec-butylamine | C₄H₁₁N | A racemic mixture with no optical activity |

| (R)-butan-2-amine | C₄H₁₁N | Enantiomer of (S)-(+)-2-Aminobutane |

| 1-Butylamine | C₄H₁₁N | Primary amine, lacks chirality |

| 3-Aminobutane | C₄H₉N | Different position of amino group |

(S)-(+)-2-Aminobutane is unique due to its specific stereochemistry, which influences its biological activity and reactivity compared to its non-chiral counterparts.